Cas no 3400-22-4 (4-Methoxy-N-methylbenzamide)

4-Methoxy-N-methylbenzamide 化学的及び物理的性質
名前と識別子
-
- 4-Methoxy-N-methylbenzamide
- benzamide, 4-methoxy-N-methyl-
- 4-methoxy-N-methyl-benzamide
- (4-methoxyphenyl)-N-methylcarboxamide
- NSC404038
- N-Methyl-p-anisolcarbamid
- N-Methyl 4-methoxybenzamide
- SIOAPROKUUGJAQ-UHFFFAOYSA-N
- BDBM190257
- STK395612
- SBB087913
- BBL003667
- 4042AB
- AK120611
- ST50450559
- T7720
- US9175357, 5754
- NSC-404038
- SB76117
- CHEMBL3932992
- DTXSID60323449
- SCHEMBL837307
- AKOS005433986
- C74747
- CS-0061778
- AP-065/34563049
- FT-0715146
- A875129
- Z32016396
- MFCD00522600
- DS-6230
- 3400-22-4
- 2,8-Diazaspiro[5.5]undecane-2-carboxylic acid 1,1-dimethylethyl ester
- SY105383
- VZH
- DA-06686
-
- MDL: MFCD00522600
- インチ: 1S/C9H11NO2/c1-10-9(11)7-3-5-8(12-2)6-4-7/h3-6H,1-2H3,(H,10,11)
- InChIKey: SIOAPROKUUGJAQ-UHFFFAOYSA-N
- ほほえんだ: O(C([H])([H])[H])C1C([H])=C([H])C(C(N([H])C([H])([H])[H])=O)=C([H])C=1[H]
計算された属性
- せいみつぶんしりょう: 165.07903
- どういたいしつりょう: 165.078978594g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 2
- 重原子数: 12
- 回転可能化学結合数: 2
- 複雑さ: 151
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 38.3
- 疎水性パラメータ計算基準値(XlogP): 1
じっけんとくせい
- PSA: 38.33
4-Methoxy-N-methylbenzamide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
eNovation Chemicals LLC | Y1048682-5g |
4-METHOXY-N-METHYLBENZAMIDE |
3400-22-4 | 96+% | 5g |
$110 | 2024-06-06 | |
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | M62780-5g |
4-Methoxy-N-methylbenzamide |
3400-22-4 | 5g |
¥806.0 | 2021-09-04 | ||
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | M62780-1g |
4-Methoxy-N-methylbenzamide |
3400-22-4 | 1g |
¥316.0 | 2021-09-04 | ||
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | M841544-5g |
4-Methoxy-N-methylbenzamide |
3400-22-4 | 96% | 5g |
¥729.00 | 2022-01-10 | |
OTAVAchemicals | 5032238-50MG |
4-methoxy-N-methylbenzamide |
3400-22-4 | 95% | 50MG |
$58 | 2023-07-06 | |
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | M62780-100mg |
4-Methoxy-N-methylbenzamide |
3400-22-4 | 100mg |
¥96.0 | 2021-09-04 | ||
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | M62780-50mg |
4-Methoxy-N-methylbenzamide |
3400-22-4 | 50mg |
¥348.0 | 2021-09-04 | ||
Chemenu | CM125078-5g |
4-methoxy-N-methylbenzamide |
3400-22-4 | 95%+ | 5g |
$124 | 2023-01-09 | |
TRC | M266530-50mg |
4-methoxy-n-methylbenzamide |
3400-22-4 | 50mg |
$ 135.00 | 2022-06-04 | ||
Chemenu | CM125078-1g |
4-methoxy-N-methylbenzamide |
3400-22-4 | 95+% | 1g |
$204 | 2022-06-11 |
4-Methoxy-N-methylbenzamide 関連文献
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Nana Zhang,Binyao Li,Hongban Zhong,Jianhui Huang Org. Biomol. Chem. 2012 10 9429
-
Rajendran Manikandan,Masilamani Jeganmohan Org. Biomol. Chem. 2016 14 7691
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Kaili Chen,Biao Gao,Yanguo Shang,Jianyao Du,Qinlan Gu,Jinxin Wang Org. Biomol. Chem. 2017 15 8770
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Monica Deponti,Sergei I. Kozhushkov,Dmitry S. Yufit,Lutz Ackermann Org. Biomol. Chem. 2013 11 142
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Trent Conroy,Madhura Manohar,Yu Gong,Shane M. Wilkinson,Michael Webster,Brian P. Lieberman,Samuel D. Banister,Tristan A. Reekie,Robert H. Mach,Louis M. Rendina,Michael Kassiou Org. Biomol. Chem. 2016 14 9388
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Christopher G. McPherson,Nicola Caldwell,Craig Jamieson,Iain Simpson,Allan J. B. Watson Org. Biomol. Chem. 2017 15 3507
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7. Studies on the syntheses of heterocyclic compounds. Part CDLXVI. Synthesis of narwedine-type enones by photochemical cyclisationT. Kametani,K. Yamaki,T. Terui,S. Shibuya,K. Fukumoto J. Chem. Soc. Perkin Trans. 1 1972 1513
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T. Kametani,K. Yamaki,H. Yagi,K. Fukumoto J. Chem. Soc. C 1969 2602
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Ju Wu,Yuzhen Gao,Xin Zhao,Liangliang Zhang,Weizhu Chen,Guo Tang,Yufen Zhao RSC Adv. 2016 6 303
-
Rajendran Manikandan,Masilamani Jeganmohan Org. Biomol. Chem. 2016 14 7691
関連分類
- Solvents and Organic Chemicals Organic Compounds Benzenoids Benzene and substituted derivatives Benzamides
- Solvents and Organic Chemicals Organic Compounds Benzenoids Benzene and substituted derivatives Benzoic acids and derivatives Benzamides
- Solvents and Organic Chemicals Organic Compounds Amines/Sulfonamides
4-Methoxy-N-methylbenzamideに関する追加情報
4-Methoxy-N-methylbenzamide (CAS No. 3400-22-4): A Comprehensive Overview
4-Methoxy-N-methylbenzamide, also known by its CAS registry number 3400-22-4, is a versatile organic compound with significant applications in various fields, including pharmaceuticals, agrochemicals, and materials science. This compound is a derivative of benzamide, where the amide group is substituted with a methyl group at the nitrogen atom, and a methoxy group is attached to the para position of the benzene ring. The combination of these substituents imparts unique chemical and physical properties to the molecule, making it a valuable compound in both academic research and industrial applications.
The synthesis of 4-Methoxy-N-methylbenzamide typically involves the reaction of 4-methoxyaniline with an appropriate acylating agent, such as acetyl chloride or an acid anhydride, in the presence of a base. The methyl group substitution on the nitrogen atom can be achieved through alkylation or methylation reactions. Recent advancements in catalytic methods have enabled more efficient and environmentally friendly syntheses of this compound, reducing production costs and minimizing waste generation.
In terms of chemical properties, 4-Methoxy-N-methylbenzamide exhibits good thermal stability and moderate solubility in organic solvents. Its electronic structure, influenced by the electron-donating methoxy group and the electron-withdrawing amide group, makes it a suitable candidate for various chemical transformations. For instance, the compound can undergo nucleophilic substitution reactions due to the activation of the benzene ring by the methoxy group, while the amide group can participate in hydrogen bonding interactions.
The application of 4-Methoxy-N-methylbenzamide in pharmaceuticals is particularly noteworthy. It has been explored as a potential drug delivery agent due to its ability to form stable complexes with bioactive molecules. Recent studies have demonstrated its role as a carrier for poorly water-soluble drugs, enhancing their bioavailability through improved solubility and controlled release profiles.
In agrochemicals, 4-Methoxy-N-methylbenzamide has been investigated as a component in herbicides and fungicides. Its ability to inhibit specific enzymes involved in plant growth regulation makes it a promising candidate for crop protection products. Additionally, its role as a precursor in the synthesis of more complex agrochemical compounds has been documented in recent research.
The material science sector has also benefited from the unique properties of 4-Methoxy-N-methylbenzamide. It has been used as a building block in the synthesis of advanced polymers and composites, where its functional groups contribute to cross-linking and improved mechanical properties. Recent advancements have highlighted its potential in developing high-performance materials for electronic applications.
In conclusion, 4-Methoxy-N-methylbenzamide (CAS No. 3400-22-4) is a multifaceted compound with diverse applications across various industries. Its chemical versatility, combined with recent innovations in synthesis and application techniques, positions it as an essential compound in both academic research and industrial development.
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